molecular formula C14H10ClFO B6286874 4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2624417-72-5

4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6286874
CAS No.: 2624417-72-5
M. Wt: 248.68 g/mol
InChI Key: ARIYOYURCZYVJT-UHFFFAOYSA-N
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Description

4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chloro group, a fluoro group, and a methyl group attached to the biphenyl structure, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Future Directions

The escalating prevalence of antibiotic-resistant bacteria has led to a serious global public health problem; therefore, there is an urgent need for the development of structurally innovative antibacterial agents . Biphenyl and dibenzofuran derivatives, such as “4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde”, could potentially serve as novel structures of antibacterial drugs chemically different from currently known antibiotics .

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be related to this process.

Mode of Action

The mode of action of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is likely to involve its interaction with a metal catalyst in a Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s likely that the compound plays a role in the formation of carbon–carbon bonds via the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

Similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its bioavailability could be influenced by this process.

Action Environment

The action, efficacy, and stability of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde are likely to be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action could be influenced by the presence of other functional groups. Additionally, the reaction conditions, such as temperature and pH, could also impact the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

4’-Chloro-2-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde can be compared with other biphenyl derivatives, such as:

    4’-Chloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.

    4’-Chloro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the fluoro group, which may influence its electronic properties and interactions with biological targets.

    2-Fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde:

Properties

IUPAC Name

4-(4-chlorophenyl)-5-fluoro-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIYOYURCZYVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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